Product packaging for Emakalim(Cat. No.:CAS No. 129729-66-4)

Emakalim

Cat. No.: B145382
CAS No.: 129729-66-4
M. Wt: 296.32 g/mol
InChI Key: MMSFHQSHXRMPLJ-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emakalim is a small molecule belonging to the class of benzopyrans and is recognized in research as a potassium channel activator (opener), as indicated by the '-kalim' stem in its name . It has a molecular formula of C17H16N2O3 and a monoisotopic molecular weight of 296.12 Da . As part of the potassium channel opener class, which includes compounds like cromakalim, pinacidil, and nicorandil, this compound is investigated for its ability to promote the opening of ATP-sensitive potassium (K ATP ) channels . The primary mechanism of this class involves increasing potassium efflux, which leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and resulting in the relaxation of vascular smooth muscle . Consequently, potassium channel activators like this compound are of significant interest in cardiovascular research for their potent vasodilatory effects, which can reduce systemic vascular resistance . They have been studied for their potential therapeutic applications in conditions such as hypertension and coronary heart disease . This compound is intended for research purposes only by qualified scientists. Specifications: • CAS Number: 129729-66-4 • Molecular Formula: C17H16N2O3 • Molecular Weight: 296.33 g/mol (Average); 296.12 Da (Monoisotopic) • Mechanism: Potassium Channel Activator (K ATP Opener) For Research Use Only. Not for use in diagnostic procedures or administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O3 B145382 Emakalim CAS No. 129729-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFHQSHXRMPLJ-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129729-66-4
Record name Emakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129729664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1ZL87F3PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Emakalim undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine derivatives and various catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • C-4 Substitution: this compound’s 2-oxo-pyridyl group is critical for high potency.
  • Stereochemistry : The (3S,4R) configuration in this compound optimizes binding to K_ATP channels, a feature absent in simpler benzopyran analogs .
  • Electron-Withdrawing Groups: The cyano (-CN) group at position 6 enhances electrophilicity, stabilizing interactions with the channel .

Functional and Mechanistic Insights

  • Glyburide Sensitivity : All compounds’ effects were reversed by glyburide, confirming K_ATP channel mediation .
  • Concentration Dependence : this compound’s superior low-concentration efficacy highlights its clinical relevance for minimizing off-target effects.

Biological Activity

Emakalim is a potassium channel opener that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular and nervous system diseases. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile
  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 296.32 g/mol

This compound primarily functions as a potassium channel opener , which leads to vasodilation and improved blood flow. Its biological activity is characterized by several key mechanisms:

  • Vasorelaxation : this compound induces relaxation of vascular smooth muscle, making it beneficial for managing hypertension and other cardiovascular conditions.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : The hydroxy group in its structure allows it to scavenge free radicals, protecting cells from oxidative damage.
  • DNA Intercalation : this compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer research.

Biological Activity

This compound has demonstrated significant biological activity in various studies:

  • Vasorelaxant Effects : In vitro studies have shown that this compound effectively relaxes vascular smooth muscle. This property is crucial for its application in treating conditions like angina pectoris and hypertension.
Study TypeFindings
In VitroEffective relaxation of vascular smooth muscle
Enzyme StudiesInhibition of inflammatory enzyme activity
Antioxidant TestsScavenging of free radicals

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Hypertension Management :
    • A clinical trial assessed the efficacy of this compound in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo groups, demonstrating its effectiveness as a vasodilator.
  • Cardiovascular Research :
    • In a study involving animal models, this compound was shown to improve cardiac output and reduce afterload by inducing vasodilation. This suggests potential benefits for patients with heart failure or ischemic heart conditions.
  • Cancer Research :
    • Preliminary research indicates that this compound's ability to intercalate DNA may inhibit tumor growth in certain cancer cell lines. Further studies are needed to explore its full potential in oncology.

Preparation Methods

Benzopyran Core Construction

The synthesis of this compound begins with the preparation of the benzopyran scaffold. A seminal study by Zhang et al. (2002) outlines a multi-step protocol starting from 4-cyanophenol :

Step 1: Acetylation and Fries Rearrangement

4-Cyanophenol undergoes acetylation with acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield 4-cyanophenyl acetate . Subsequent Fries rearrangement at 50–60°C produces 6-acetyl-4-cyanophenol , which is cyclized under acidic conditions to form the benzopyran-4-one intermediate.

Step 2: Hydrazone Formation

The benzopyran-4-one intermediate reacts with hydrazine derivatives in ethanol under reflux to introduce the hydrazone functionality. For this compound, this step involves condensation with 2,2-dimethylhydrazine to yield the corresponding hydrazone derivative.

Step 3: Substitution and Functionalization

The trifluoromethyl group is introduced via nucleophilic aromatic substitution using trifluoromethyl iodide in the presence of a copper catalyst. Simultaneously, the pyrrolidinone ring is installed through a Michael addition of pyrrolidine followed by oxidation to the ketone.

Stereochemical Control

Enantioselective synthesis of the 3S,4R configuration is achieved using chiral auxiliaries or asymmetric catalysis. Zhang et al. reported a resolution method involving diastereomeric salt formation with L-tartaric acid , yielding the desired enantiomer with >98% enantiomeric excess (ee).

Process Optimization and Challenges

Reaction Conditions and Yields

Key parameters influencing yield and purity include:

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
AcetylationAcetic anhydride, ZnCl₂50–603–485–90
Fries RearrangementH₂SO₄, CH₃COOH100–1106–870–75
Hydrazone Formation2,2-DimethylhydrazineReflux1265–70
TrifluoromethylationCF₃I, CuI1202450–55

Data sourced from Zhang et al. (2002).

Impurity Profiling

Common impurities include regioisomers from incomplete Fries rearrangement and racemization products. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is employed to monitor enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Alternative Approaches and Modern Techniques

Solid-Phase Synthesis

Recent advances in polymer-supported reagents (e.g., PEG-linked intermediates) have been explored to streamline purification. A patent by Google Patents (WO2018163131A1) describes phosphotriester-based conjugates that could facilitate the release of this compound from prodrug formulations, though direct application remains speculative.

Solvent-Free Methods

A 2024 study demonstrated light-induced reactions on water surfaces for synthesizing heterocyclic compounds, potentially applicable to this compound’s benzopyran core. This method eliminates organic solvents, aligning with green chemistry principles.

Industrial-Scale Production Challenges

Cost and Scalability

The use of expensive catalysts (e.g., CuI) and low-yielding trifluoromethylation steps (50–55%) pose economic barriers. Merck Serono SA discontinued development partly due to these challenges.

Regulatory Considerations

Residual metal catalysts (e.g., copper) must be reduced to <10 ppm per ICH guidelines, necessitating costly purification steps such as chelation chromatography .

Q & A

Basic: What are the key pharmacological mechanisms of Emakalim, and how can researchers validate them experimentally?

This compound is a potassium channel opener, primarily targeting ATP-sensitive potassium (K_ATP) channels. To validate its mechanism:

  • In vitro assays : Use patch-clamp electrophysiology on isolated vascular smooth muscle cells to measure hyperpolarization responses .
  • Control experiments : Compare effects with known K_ATP inhibitors (e.g., glibenclamide) to confirm specificity .
  • Dosage optimization : Establish dose-response curves to determine EC₅₀ values, ensuring reproducibility across ≥3 biological replicates .

Basic: What experimental models are most suitable for studying this compound’s cardiovascular effects?

  • Isolated tissue preparations : Rat aortic rings pre-contracted with phenylephrine to assess vasorelaxation .
  • In vivo models : Normotensive vs. hypertensive rodent models (e.g., SHR rats) to evaluate blood pressure modulation. Ensure ethical compliance with anesthesia and endpoint criteria .
  • Cell lines : HEK-293 cells transfected with SUR2/Kir6.1 subunits to study channel-specific interactions .

Advanced: How can researchers resolve contradictions in this compound’s efficacy across different vascular beds?

Contradictory findings (e.g., coronary vs. renal artery responses) may arise from tissue-specific K_ATP subunit expression. Methodological steps:

Subunit profiling : Use qPCR or Western blot to quantify SUR2B, Kir6.1, and Kir6.2 expression in target tissues .

Functional correlation : Pair subunit data with vasorelaxation assays to identify expression-efficacy relationships.

Statistical rigor : Apply multivariate regression to account for covariates like tissue origin and donor variability .

Advanced: What strategies optimize this compound’s synthetic pathway for high-purity yields?

  • Reaction optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for intermediate hydrogenation steps. Monitor by HPLC (C18 column, 254 nm) .
  • Purification : Use flash chromatography (hexane:EtOAc gradient) followed by recrystallization (ethanol/water). Validate purity via LC-MS (≥95% by area) .
  • Scale-up challenges : Address solvent volume constraints and byproduct formation using DoE (Design of Experiments) approaches .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Degradation profiling : Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 280 nm) .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in hepatocyte incubations .
  • Statistical validation : Report mean ± SEM for triplicate assays and use ANOVA for inter-group comparisons .

Advanced: How can multi-omics approaches elucidate this compound’s off-target effects?

  • Transcriptomics : RNA-seq of treated vs. untreated endothelial cells to identify dysregulated pathways (e.g., NF-κB, oxidative stress) .
  • Proteomics : SILAC labeling to quantify changes in ion channel regulators (e.g., calmodulin, PKC isoforms) .
  • Data integration : Use pathway enrichment tools (DAVID, STRING) to map cross-omics interactions and prioritize validation targets .

Basic: What are the ethical considerations when designing animal studies with this compound?

  • 3Rs compliance : Replace invasive procedures with ex vivo models where possible. Reduce animal numbers via power analysis (α = 0.05, β = 0.2) .
  • Endpoint criteria : Predefine humane endpoints (e.g., 20% weight loss, severe dyspnea) and obtain IACUC approval .
  • Data transparency : Report attrition rates and exclusion criteria in accordance with ARRIVE guidelines .

Advanced: How do researchers address discrepancies between in vitro potency and in vivo bioavailability of this compound?

  • PK/PD modeling : Measure plasma concentrations via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., blood pressure reduction) .
  • Solubility enhancement : Test lipid-based nanoformulations to improve oral bioavailability. Characterize using dynamic light scattering (DLS) and in situ intestinal perfusion models .
  • Cross-study analysis : Meta-analyze existing data to identify covariates (e.g., species, dosage form) affecting bioavailability .

Basic: What statistical methods are recommended for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Outlier handling : Use Grubbs’ test (α = 0.05) to exclude anomalies. Report excluded data points transparently .
  • Reproducibility : Share raw datasets in supplementary materials with metadata (e.g., instrument settings, batch IDs) .

Advanced: How can structural analogs of this compound be designed to mitigate tachyphylaxis observed in chronic studies?

  • SAR analysis : Modify the benzopyran core to reduce receptor desensitization. Test analogs via molecular docking (AutoDock Vina) against K_ATP homology models .
  • In vivo testing : Administer analogs in 28-day rodent trials. Monitor tolerance development via telemetric blood pressure recording .
  • Mechanistic studies : Use FRET-based sensors to quantify real-time K_ATP conformational changes during prolonged exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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